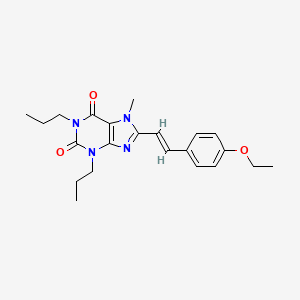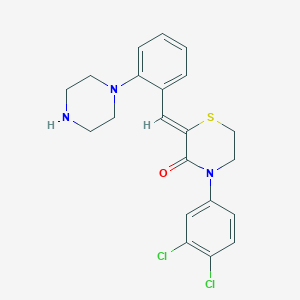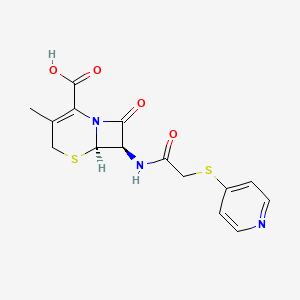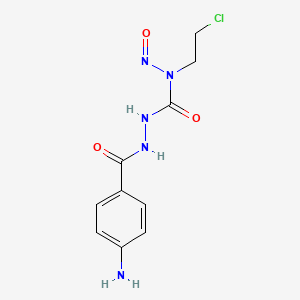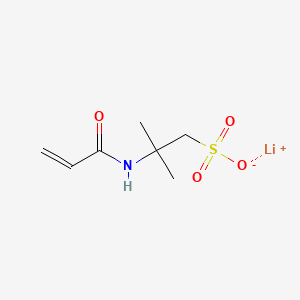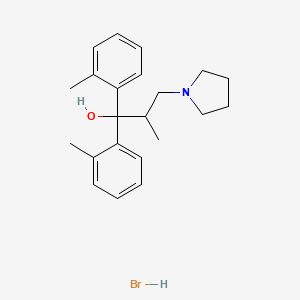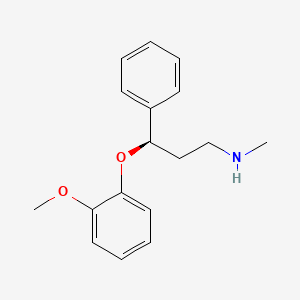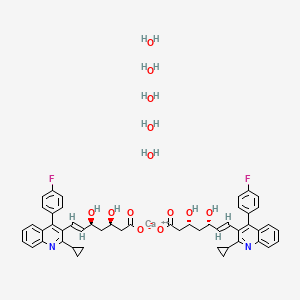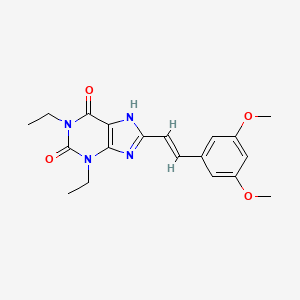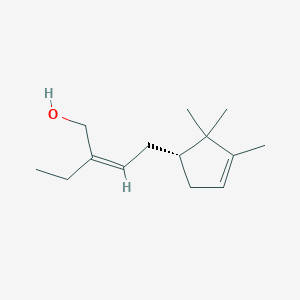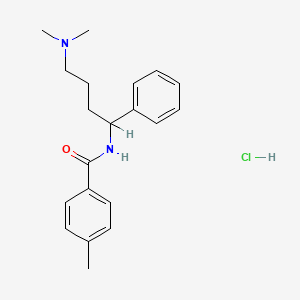
Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol .
- It belongs to the class of benzamides, which are derivatives of benzoic acid amide (benzamide) and exhibit diverse biological activities.
- The compound’s structure consists of a benzene ring (phenyl group) attached to an amide functional group, with additional methyl and methylamino substituents.
Métodos De Preparación
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely synthesized through organic chemical reactions involving appropriate starting materials.
- Researchers may explore various synthetic strategies, such as amidation reactions or reductive amination, to obtain the desired compound.
Análisis De Reacciones Químicas
- Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride can potentially undergo several types of reactions:
Reductive Amination: The methylamino group can be introduced via reductive amination of an appropriate precursor.
Substitution Reactions: The phenyl group may undergo electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under specific conditions.
- Common reagents and conditions would depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers may investigate its potential as a drug candidate due to its unique structure and potential biological activity.
Neuropharmacology: The compound’s methylamino group suggests possible interactions with neurotransmitter receptors.
Proteomics Research: It could be used as a probe or substrate in proteomics studies.
Mecanismo De Acción
- The exact mechanism of action remains speculative due to limited available data.
- Potential molecular targets could include receptors, enzymes, or cellular pathways influenced by the compound.
Comparación Con Compuestos Similares
- Similar compounds include benzamides, such as benzamide itself (benzoic acid amide), which lacks the methylamino and phenylbutyl substituents.
- Highlighting its uniqueness, Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride combines structural features not commonly found in other benzamides.
Remember that further research and experimental studies are necessary to fully understand the compound’s properties and applications.
Propiedades
Número CAS |
80704-41-2 |
|---|---|
Fórmula molecular |
C20H27ClN2O |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)-1-phenylbutyl]-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-16-11-13-18(14-12-16)20(23)21-19(10-7-15-22(2)3)17-8-5-4-6-9-17;/h4-6,8-9,11-14,19H,7,10,15H2,1-3H3,(H,21,23);1H |
Clave InChI |
FEYTYUJTPSYDEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(CCCN(C)C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


